molecular formula C10H12O2S B083048 3-[(4-Methylphenyl)thio]propionic acid CAS No. 13739-35-0

3-[(4-Methylphenyl)thio]propionic acid

Cat. No. B083048
CAS RN: 13739-35-0
M. Wt: 196.27 g/mol
InChI Key: ZRYGVBRPRKRFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-Methylphenyl)thio]propionic acid” is a compound that falls into the broader category of organic chemistry, specifically within the realm of sulfur-containing aromatic compounds. These compounds are of interest due to their diverse chemical reactivity and potential for various applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds similar to “3-[(4-Methylphenyl)thio]propionic acid” typically involves regiospecific reactions, where the structure and substituents play crucial roles in determining the reaction pathway and the final product. For instance, Kumarasinghe et al. (2009) describe the synthesis of a closely related compound, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).

Molecular Structure Analysis

Molecular structure analysis, particularly through single-crystal X-ray diffraction, is crucial for understanding the exact configuration of complex molecules. This technique provides detailed information about the arrangement of atoms within a molecule, offering insights into its chemical behavior and properties.

Chemical Reactions and Properties

The chemical reactions and properties of sulfur-containing aromatic compounds can be quite diverse, depending on the specific substituents and structural features. For example, the presence of a thioether group can influence the compound’s reactivity towards oxidation, nucleophilic substitution, and other transformations. The work by Nakano et al. (2008) on perarylation of thiophene carboxylic acids highlights the role of palladium catalysis in facilitating complex transformations, which could be relevant for derivatives of “3-[(4-Methylphenyl)thio]propionic acid” (Nakano et al., 2008).

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Properties : A study demonstrated the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, where 3-[(4-Methylphenyl)thio]propionic acid derivatives exhibited significant antibacterial and antifungal activities. This suggests their potential as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
  • Another research effort synthesized derivatives starting from 3-(4-methyl-benzoyl)propionic acid, exploring their antibacterial and antifungal efficacy. These compounds showed considerable antifungal activity and moderate antibacterial activity, indicating their utility in developing antimicrobial agents (A. Husain et al., 2006).

Material Science Applications

  • Supramolecular Dendrimers : Research into the synthesis and retrostructural analysis of AB3 and AB2 phenylpropyl ether-based supramolecular dendrimers utilized derivatives of 3-(4-hydroxyphenyl)propionic acid. These dendrimers self-assemble into structures with potential applications in nanotechnology and material science (V. Percec et al., 2006).

Polymer Science

  • Bionanocomposites : A study used 3-(4-Hydroxyphenyl)propionic acid as an organic modifier in layered double hydroxides for PBS bionanocomposites preparation. The study highlighted the acid's role in enhancing thermal stability and mechanical reinforcement, showcasing its application in creating fully biodegradable, green materials (Grazia Totaro et al., 2017).

Chemical Synthesis and Characterization

  • Organic Synthesis : Research on the preparation of 3-(5-Formyl-3-thioxo-3H-[1,2]dithiol-4-yl)-propionic acid from its hydroxyimino derivative showcases the versatility of 3-[(4-Methylphenyl)thio]propionic acid in organic synthesis, contributing to the development of compounds with potential chemical and pharmaceutical applications (M. Chollet-Krugler & J. Burgot, 2003).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . This indicates that it is acutely toxic when ingested, can cause eye damage, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-methylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYGVBRPRKRFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160170
Record name 3-((4-Methylphenyl)thio)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylphenyl)thio]propionic acid

CAS RN

13739-35-0
Record name 3-[(4-Methylphenyl)thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13739-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((4-Methylphenyl)thio)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13739-35-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-((4-Methylphenyl)thio)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-methylphenyl)thio]propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-((4-METHYLPHENYL)THIO)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUC5LW7DYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

With caution 210 g (1.5 moles) of 4-methylthio-phenol and 120 g (3.0 moles) of sodium hydroxide in 200 ml of water was slowly added to 163 g (1.51 mole) of 3-chloropropionic acid. The mixture was heated to reflux for 20 hours. After reflux the unreacted 4-methylthiophenol was removed by distillation and the hot reaction mixture poured with stirring onto ice and concentrated hydrochloric acid. The slurry was filtered and collected on a buchner funnel. The wet mass was added to a solution of 300 ml of 1% sodium hydroxide solution and 300 ml of ethyl acetate. The resulting mixture was poured into a one liter separatory funnel, and after extraction with 1% sodium hydroxide, the aqueous layer was drawn off. The organic layer was extracted a second and third time with 1% sodium hydroxide. The extracts were added to a two liter separatory funnel, acidified with concentrated hydrochloric acid after the ethyl acetate was layered on. The organic extract was collected and dried over anhydrous Na2SO4, and two heaping teaspoons of activated charcoal were added to the yellow solution. Filtering removed insolubles and the resulting light yellow solution was reduced to a white sticky solid using a rotary evaporator at 65° C. and reduced pressure. Recrystallization from hot benzene yields white needles of 3-(4-methylthiophenoxy)-propionic acid with a melting point of 129°-131° C. (uncorrected).
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.